Perfluoro(dimethylethylcyclohexane)

Descripción general

Descripción

Perfluoro-1,3-dimethylcyclohexane, also known as Flutec PP3, is a fluorocarbon liquid—a perfluorinated derivative of the hydrocarbon 1,3-dimethylcyclohexane . It is chemically and biologically inert .

Synthesis Analysis

Perfluoro-1,3-dimethylcyclohexane can be manufactured by the Fowler process, which involves moderating the action of elemental fluorine with cobalt fluoride in the gas phase from meta-xylene . This is preferred as the starting material over 1,3-dimethylcyclohexane as less fluorine is required .

Molecular Structure Analysis

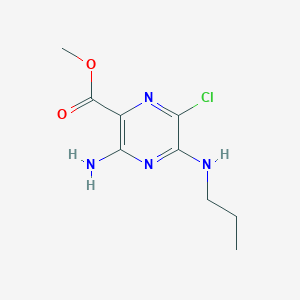

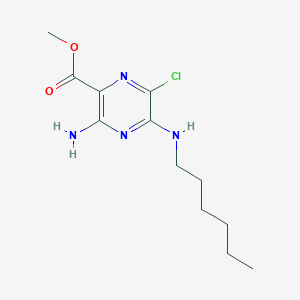

The molecular formula of Perfluoro-1,3-dimethylcyclohexane is C8F16 . Its IUPAC name is 1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-bis (trifluoromethyl)cyclohexane .

Chemical Reactions Analysis

Perfluoro-1,3-dimethylcyclohexane is chemically inert and thermally stable (to over 400 °C) . It is a clear, colorless liquid, with a relatively high density, low viscosity, and low surface tension that will rapidly evaporate . It is a relatively good solvent for gases, but a poor solvent for solids and liquids .

Physical And Chemical Properties Analysis

Perfluoro-1,3-dimethylcyclohexane is a clear, colorless liquid . It has a molar mass of 400.062 g·mol −1 . The density is 1.828 g/mL . It has a melting point of −70 °C (−94 °F; 203 K) and a boiling point of 102 °C (216 °F; 375 K) . Its solubility in water is 10 ppm .

Aplicaciones Científicas De Investigación

Proton Exchange Membrane Fuel Cells (PEMFCs)

Perfluoro(dimethylethylcyclohexane) can be synthesized as a monomer with acidic groups, similar to Nafion®. These acidic functionalities facilitate proton transport within PEMFCs. The resulting proton exchange membrane (PEM) serves as both an electronic insulator and a proton conductor, crucial for efficient fuel cell operation .

Environmental Contamination Studies

Given its widespread use, investigating the distribution and sources of perfluorinated compounds (PFCs) is essential. Perfluoro(dimethylethylcyclohexane) can serve as a marker in environmental studies, helping identify contamination profiles and assess risks in affected areas .

Food Packaging and Migration Studies

Researchers study the migration of perfluorochemicals from food packaging materials into food or food simulating liquids. Perfluoro(dimethylethylcyclohexane) may be used in food packaging coatings, and understanding its migration behavior is crucial for food safety assessments .

Mecanismo De Acción

Target of Action

Perfluoro(dimethylethylcyclohexane) is a perfluorinated compound (PFC), a class of compounds known for their high thermal and chemical stability .

Mode of Action

It is believed to interact with the air-liquid interface of the tear film and form a monolayer, preventing the evaporation of the aqueous phase of the tears . This interaction is thought to be due to the compound’s amphiphilic nature .

Biochemical Pathways

Research on similar perfluorinated compounds suggests that they can bioaccumulate and undergo biomagnification .

Pharmacokinetics

As a perfluorinated compound, it is expected to have high thermal and chemical stability . It is a clear, colorless liquid, with a relatively high density, low viscosity, and low surface tension that will rapidly evaporate . It is a relatively good solvent for gases, but a poor solvent for solids and liquids .

Result of Action

Due to its interaction with the tear film, it may have potential applications in the treatment of dry eye disease .

Safety and Hazards

Direcciones Futuras

There is an immense need to better understand PFAS toxicity and to move beyond one-chemical-at-a-time approaches to hazard assessment for this chemical class . A large-scale research effort by the US Environmental Protection Agency and other federal agencies is underway for a better understanding of PFAS exposures .

Propiedades

IUPAC Name |

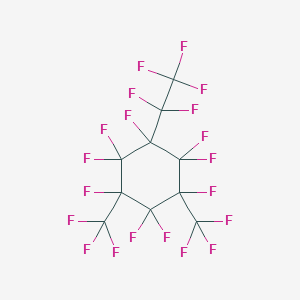

1,1,2,3,3,4,5,5,6-nonafluoro-2-(1,1,2,2,2-pentafluoroethyl)-4,6-bis(trifluoromethyl)cyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F20/c11-1(7(20,21)10(28,29)30)4(14,15)2(12,8(22,23)24)6(18,19)3(13,5(1,16)17)9(25,26)27 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBDICCMIAULLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(C(C(F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoro(dimethylethylcyclohexane) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(tert-Butyl)-5-(trifluoromethyl)-1,3-oxazol-4-yl]propan-1-ol](/img/structure/B3040023.png)

![Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3040037.png)

![2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane](/img/structure/B3040038.png)